1-Naphthylpropylene oxide

描述

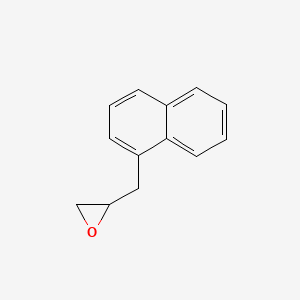

1-Naphthylpropylene oxide (CAS: 132-75-2), also referred to as 3-(1-naphthoxy)propylene oxide, is an epoxide derivative containing a naphthyl group attached to a propylene oxide backbone . This compound is structurally characterized by a reactive three-membered epoxide ring, which contributes to its utility in organic synthesis, particularly in the production of pharmaceuticals like Naphazoline .

属性

IUPAC Name |

2-(naphthalen-1-ylmethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-2-7-13-10(4-1)5-3-6-11(13)8-12-9-14-12/h1-7,12H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWOPZBLNKPZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10988587 | |

| Record name | 2-[(Naphthalen-1-yl)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68884-32-2 | |

| Record name | 1-Naphthylpropylene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068884322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Naphthalen-1-yl)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Naphthylpropylene oxide can be synthesized through several methods. One common approach involves the reaction of 1-naphthaldehyde with a suitable epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction typically proceeds at room temperature and yields the desired epoxide product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient processes. For example, the epoxidation of 1-naphthylpropylene using hydrogen peroxide in the presence of a catalyst, such as titanium silicalite-1 (TS-1), can be employed. This method offers high selectivity and yield, making it suitable for large-scale production .

化学反应分析

Types of Reactions: 1-Naphthylpropylene oxide undergoes various chemical reactions, including:

Oxidation: The epoxide group can be oxidized to form diols or other oxygenated derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Diols and other oxygenated derivatives.

Reduction: Alcohols and other reduced products.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

1-Naphthylpropylene oxide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products

作用机制

The mechanism of action of 1-naphthylpropylene oxide involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. This reactivity underlies its potential biological activities and therapeutic applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 1-naphthylpropylene oxide and related compounds:

Key Observations:

- Reactivity : The epoxide ring in this compound is highly reactive, similar to propylene oxide and styrene oxide, enabling nucleophilic addition reactions. However, the naphthyl group may stabilize transition states in ring-opening reactions compared to simpler epoxides .

- Toxicity: Naphthalene oxides are known to form hemoglobin adducts, leading to hemolytic anemia in mammals .

- Solubility : The naphthyl group likely reduces water solubility compared to propylene oxide, aligning with hydrophobic trends observed in methylnaphthalenes .

Toxicological and Environmental Profiles

Comparative toxicity data for selected compounds:

Key Findings:

- Metabolic Pathways : Like naphthalene oxide, this compound may undergo cytochrome P450-mediated oxidation, forming reactive intermediates capable of binding to cellular macromolecules .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-Naphthylpropylene oxide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or epoxidation reactions. For example, naphthol derivatives (e.g., 1-naphthol) are reacted with propargyl bromide in the presence of a base like K₂CO₃ in DMF, followed by quenching and purification . Optimization includes monitoring reaction progress via TLC (e.g., using n-hexane:ethyl acetate 9:1) and adjusting stoichiometry or solvent polarity to improve yield.

- Key Conditions : Stirring time (2–4 hours), temperature (room temperature or controlled heating), and inert atmosphere to prevent side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology : Use infrared spectroscopy (IR) to identify functional groups (e.g., epoxide C-O stretching at ~850 cm⁻¹) and nuclear magnetic resonance (¹H/¹³C NMR) to confirm molecular structure. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity . For polymers or derivatives, viscosity measurements (e.g., using USP guidelines for polyethylene oxide analogs) may apply .

Q. How can researchers systematically review existing toxicity data for this compound?

- Methodology : Follow Cochrane systematic review protocols:

- Search Strategy : Use databases like PubMed, TOXCENTER, and NTRL with query strings combining chemical names (e.g., "this compound"), CAS numbers, MeSH terms (e.g., "Polycyclic Aromatic Hydrocarbons/pharmacology"), and keywords like "genotoxicity" or "metabolic pathways" .

- Data Extraction : Prioritize peer-reviewed studies, grey literature (e.g., government reports), and controlled exposure experiments in humans/animals .

Advanced Research Questions

Q. How can contradictions in toxicity or pharmacokinetic data across studies be resolved?

- Methodology :

- Meta-Analysis : Compare study designs for variables like dosage (mg/kg), exposure duration, and model organisms. Adjust for confounding factors (e.g., metabolic enzyme variations) using statistical tools .

- In Silico Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity endpoints (e.g., LD50) when empirical data conflict .

Q. What strategies improve yield in multi-step syntheses of this compound derivatives?

- Methodology :

- Stepwise Monitoring : Use TLC or LC-MS after each synthetic step (e.g., oxidation/reduction) to isolate intermediates .

- Catalyst Selection : Test transition-metal catalysts (e.g., CrO₃ for oxidation, LiAlH₄ for reduction) to enhance regioselectivity in epoxide formation .

Q. How can researchers design experiments to study the compound’s reactivity in polymer matrices?

- Methodology :

- Polymer Compatibility Tests : Use DSC (Differential Scanning Calorimetry) to assess thermal stability and FTIR to detect covalent bonding between this compound and polymer chains (e.g., polyethylene oxide) .

- Cross-Linking Studies : Evaluate mechanical properties (e.g., tensile strength) of composite materials under varying curing conditions .

Data Management & Validation

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

- Methodology :

- Detailed Reaction Logs : Document solvent purity (e.g., anhydrous DMF), exact stoichiometry, and environmental controls (e.g., humidity).

- Interlab Validation : Share samples with collaborating labs for independent NMR/LC-MS verification .

Q. How can computational tools augment experimental research on this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。